Glycine, N-pentyl-
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Overview
Description
2-(pentylamino)acetic acid is an organic compound with the molecular formula C7H15NO2 It consists of a pentylamine group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentylamino)acetic acid can be achieved through several methods. One common approach involves the reaction of pentylamine with chloroacetic acid. The reaction is typically carried out in an aqueous medium with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
C5H11NH2 + ClCH2COOH → C7H15NO2 + HCl
The reaction mixture is then heated to facilitate the formation of the desired product. After completion, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain 2-(pentylamino)acetic acid in its pure form.
Industrial Production Methods
Industrial production of 2-(pentylamino)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(pentylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(pentylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(pentylamino)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(methylamino)acetic acid: Similar structure but with a methyl group instead of a pentyl group.
2-(ethylamino)acetic acid: Contains an ethyl group instead of a pentyl group.
2-(propylamino)acetic acid: Contains a propyl group instead of a pentyl group.
Uniqueness
2-(pentylamino)acetic acid is unique due to its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural difference can result in distinct biological activities and applications compared to its shorter-chain analogs.
Properties
CAS No. |
35386-27-7 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(pentylamino)acetic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-8-6-7(9)10/h8H,2-6H2,1H3,(H,9,10) |
InChI Key |
AHLFJIALFLSDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(=O)O |
Origin of Product |
United States |
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